molecular formula C14H21NO3S B6750036 5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide

5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide

Cat. No.: B6750036
M. Wt: 283.39 g/mol
InChI Key: FTBCQVOFCZSBJD-UHFFFAOYSA-N
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Description

5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and pentanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with methoxy and methylsulfanyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide would depend on its specific applications. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would likely include binding to active sites and modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methoxy-N-(2-methoxy-6-methylsulfanylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-10-5-4-9-13(16)15-14-11(18-2)7-6-8-12(14)19-3/h6-8H,4-5,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCQVOFCZSBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)NC1=C(C=CC=C1SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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